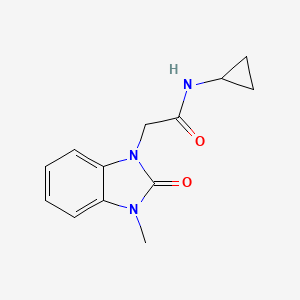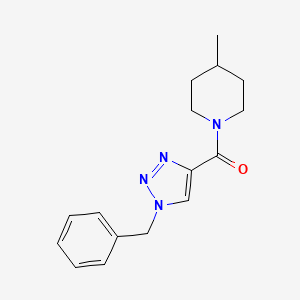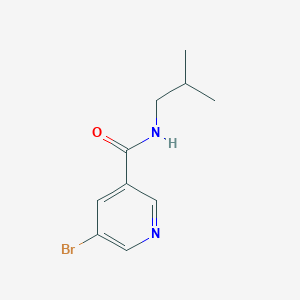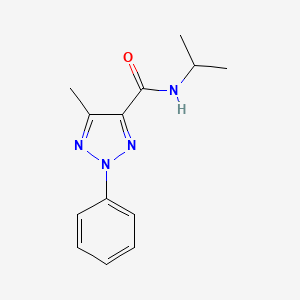
N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide, also known as CPI-613, is a novel anticancer compound that has gained attention in recent years due to its unique mechanism of action. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, inhibiting the activity of two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). This leads to a disruption in the TCA cycle, resulting in a decrease in energy production and increased oxidative stress in cancer cells. CPI-613 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide targets the TCA cycle, which is a central metabolic pathway that is essential for energy production in cells. The TCA cycle generates energy in the form of ATP, which is required for various cellular processes, including cell growth and division. N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide inhibits the activity of PDH and α-KGDH, which are two key enzymes involved in the TCA cycle. This leads to a disruption in the TCA cycle, resulting in a decrease in energy production and increased oxidative stress in cancer cells. The increased oxidative stress leads to the activation of apoptotic pathways, ultimately leading to cell death.
Biochemical and physiological effects:
N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting the TCA cycle, N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide also inhibits the activity of several other enzymes involved in energy metabolism, including ATP synthase and NADH dehydrogenase. N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide also induces the production of reactive oxygen species (ROS), which leads to oxidative stress in cancer cells. This oxidative stress activates apoptotic pathways, ultimately leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide in lab experiments is its potent anticancer activity against a wide range of cancer types. N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has been shown to be effective against cancer cells that are resistant to conventional chemotherapy and radiation therapy. Another advantage is its unique mechanism of action, which targets the TCA cycle and induces oxidative stress in cancer cells. However, one limitation of using N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for the development of N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide as a cancer therapy. One direction is to further evaluate its safety and efficacy in clinical trials, particularly in combination with other cancer therapies. Another direction is to identify biomarkers that can predict which patients are most likely to respond to N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide. Additionally, further research is needed to understand the molecular mechanisms underlying N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide's anticancer activity and to identify new targets for cancer therapy. Finally, the development of new synthetic methods for N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide may improve its availability and reduce its cost, making it more accessible for cancer research and treatment.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the condensation of 2-aminobenzimidazole with ethyl cyanoacetate to form 2-cyano-3-methylbenzimidazole. This intermediate is then reacted with cyclopropylamine to form N-cyclopropyl-2-cyano-3-methylbenzimidazole. The final step involves the reduction of the cyano group to form the desired product, N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide.
Applications De Recherche Scientifique
N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has potent anticancer activity against a wide range of cancer types, including pancreatic, lung, breast, ovarian, and liver cancer. N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15-10-4-2-3-5-11(10)16(13(15)18)8-12(17)14-9-6-7-9/h2-5,9H,6-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNWRUDCEQPKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)




